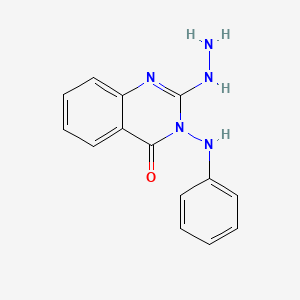
3-Anilino-2-hydrazinylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Anilino-2-hydrazinylquinazolin-4(3H)-one is a heterocyclic organic compound that features a quinazolinone core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-2-hydrazinylquinazolin-4(3H)-one typically involves the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of Anilino Group: The anilino group is introduced through nucleophilic substitution reactions, where an appropriate aniline derivative reacts with the quinazolinone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of quinazolinone derivatives with altered electronic properties.
Reduction: Reduction reactions can modify the hydrazinyl group, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, sulfonyl chlorides.
Major Products
The major products formed from these reactions include various substituted quinazolinones, which may exhibit different biological activities and properties.
Scientific Research Applications
3-Anilino-2-hydrazinylquinazolin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways related to cancer and microbial infections.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Anilino-2-hydrazinylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal cellular processes. The pathways involved often include those related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinylquinazolin-4(3H)-one: Lacks the anilino group, which may result in different biological activities.
3-Anilinoquinazolin-4(3H)-one:
4(3H)-Quinazolinone Derivatives: Various derivatives with different substituents at the 2 and 3 positions.
Uniqueness
3-Anilino-2-hydrazinylquinazolin-4(3H)-one is unique due to the presence of both anilino and hydrazinyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and interactions compared to similar compounds.
Properties
CAS No. |
112425-22-6 |
|---|---|
Molecular Formula |
C14H13N5O |
Molecular Weight |
267.29 g/mol |
IUPAC Name |
3-anilino-2-hydrazinylquinazolin-4-one |
InChI |
InChI=1S/C14H13N5O/c15-17-14-16-12-9-5-4-8-11(12)13(20)19(14)18-10-6-2-1-3-7-10/h1-9,18H,15H2,(H,16,17) |
InChI Key |
VSQSKFIRWSKCGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NN2C(=O)C3=CC=CC=C3N=C2NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















